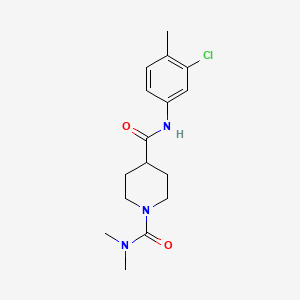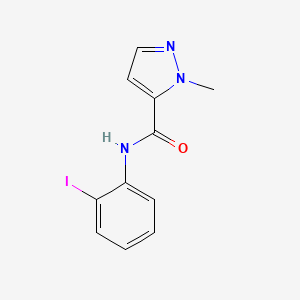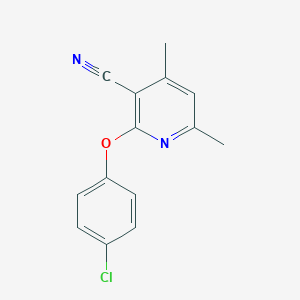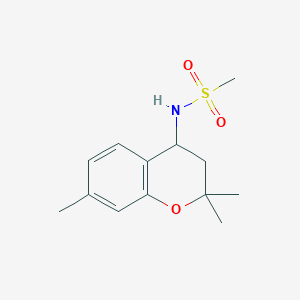
N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders. CEP-1347 was originally developed as a potent inhibitor of c-Jun N-terminal kinase (JNK), a protein kinase that plays a key role in cell death and inflammation pathways. In
Wirkmechanismus
CEP-1347 exerts its neuroprotective effects by inhibiting the activity of N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, a protein kinase that plays a key role in cell death and inflammation pathways. This compound is activated in response to various stress stimuli, including oxidative stress, excitotoxicity, and inflammation, and promotes cell death by phosphorylating and activating pro-apoptotic proteins. By inhibiting this compound activity, CEP-1347 prevents the activation of pro-apoptotic proteins and promotes cell survival.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a number of biochemical and physiological effects in various cell types and animal models. In addition to its neuroprotective effects, CEP-1347 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the activation of microglia, the immune cells of the brain that are involved in neuroinflammation. CEP-1347 has also been shown to promote the production of neurotrophic factors, such as BDNF and GDNF, which promote the survival and growth of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
CEP-1347 has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively characterized in terms of its chemical and biological properties. CEP-1347 has also been shown to be effective in a wide range of cell types and animal models, making it a versatile tool for studying the role of N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide in various physiological and pathological processes.
However, there are also some limitations to the use of CEP-1347 in lab experiments. One of the main limitations is its specificity for this compound. While CEP-1347 is a potent inhibitor of this compound, it can also inhibit other kinases at higher concentrations, which can complicate the interpretation of experimental results. Another limitation is the relatively low yield of the synthesis, which can limit the availability of the compound for large-scale experiments.
Zukünftige Richtungen
There are a number of future directions for the study of CEP-1347. One area of research is the development of more specific N~4~-(3-chloro-4-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide inhibitors that can overcome the limitations of CEP-1347. Another area of research is the investigation of the potential therapeutic applications of CEP-1347 in various neurological disorders, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and stroke. In addition, there is a need for further studies to elucidate the molecular mechanisms underlying the neuroprotective effects of CEP-1347, as well as the potential side effects of long-term treatment with the compound. Overall, CEP-1347 represents a promising tool for the study of this compound signaling and a potential therapeutic agent for the treatment of neurological disorders.
Synthesemethoden
The synthesis of CEP-1347 involves a series of chemical reactions that convert readily available starting materials into the final product. The synthesis begins with the reaction of 3-chloro-4-methylbenzaldehyde with N,N-dimethylformamide dimethyl acetal to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with diethyl oxalate to form the piperidine ring, followed by oxidation with potassium permanganate to form the final product. The overall yield of this synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and stroke. In preclinical studies, CEP-1347 has been shown to protect neurons from cell death induced by various neurotoxic insults, including oxidative stress, excitotoxicity, and inflammation. CEP-1347 has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-11-4-5-13(10-14(11)17)18-15(21)12-6-8-20(9-7-12)16(22)19(2)3/h4-5,10,12H,6-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIYMAAUHZWWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-morpholin-4-ylazetidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5306670.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]valine](/img/structure/B5306683.png)
![(3S*,4R*)-3-methoxy-1-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5306707.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5306709.png)
![2-amino-N-benzyl-4-methyl-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5306713.png)


![N-[2-[5-(2-nitrophenyl)-2-furyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5306728.png)

![[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5306753.png)
![6-(4-fluoro-2-methoxyphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5306761.png)
![N-[4-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}methyl)phenyl]acetamide](/img/structure/B5306772.png)